3-Cyclopropyl-2-methylpentanoic acid
Description
3-Cyclopropyl-2-methylpentanoic acid is a branched carboxylic acid characterized by a cyclopropyl substituent at the third carbon and a methyl group at the second carbon of a pentanoic acid backbone. Its molecular formula is $ \text{C}{10}\text{H}{16}\text{O}_2 $, with a molecular weight of 168.23 g/mol.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-cyclopropyl-2-methylpentanoic acid |
InChI |
InChI=1S/C9H16O2/c1-3-8(7-4-5-7)6(2)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
RCXBUEDQXMWYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-methylpentanoic acid typically involves the formation of the cyclopropyl ring followed by its attachment to the pentanoic acid chain. One common method involves the use of cyclopropyl Grignard reagents, which react with suitable electrophiles to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process typically requires stringent control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
3-Cyclopropyl-2-methylpentanoic acid is an organic compound with a unique structure featuring a cyclopropyl group attached to a pentanoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 156.22 g/mol. The compound's structure includes a cyclopropyl ring at the third carbon position and a methyl group at the second carbon of the pentanoic acid chain, giving it distinctive properties and reactivity.
Scientific Research Applications
This compound has potential applications in several fields:
- Pharmaceuticals Due to its structural characteristics, it may serve as a building block in the synthesis of pharmaceutical compounds.
- Organic Synthesis It can be used as a building block in various chemical syntheses.
Chemical Reactions
3-Cyclopropyl-2,2-dimethylpropanoic acid can undergo several chemical reactions:
- Oxidation Oxidation reactions can form corresponding ketones or aldehydes. Oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution The carboxyl group can participate in substitution reactions, forming esters, amides, or anhydrides. Substitution reagents include alcohols, amines, and acyl chlorides.
Safety Information
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-methylpentanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Cyclic Substituents and Chain Length
- Methyl 3-aminocyclopentanecarboxylate (): This compound features a cyclopentane ring (five-membered) instead of cyclopropane (three-membered), reducing ring strain. The ester group (-COOCH$_3$) contrasts with the carboxylic acid (-COOH) in the target compound, leading to lower acidity and altered solubility .
- 2-Cyclopropyl-3-(3-methoxyphenyl)-2-methylpropanoic acid (): A propanoic acid derivative with a cyclopropyl group and aromatic substituents. The shorter carbon chain (C3 vs. C5) and methoxyphenyl group increase hydrophobicity compared to 3-cyclopropyl-2-methylpentanoic acid .
Functional Group Variations
- 3-Acetamido-2-propylpentanoic acid (): Substitution of the cyclopropyl group with an acetamido (-NHCOCH$_3$) and propyl chain alters hydrogen-bonding capacity and steric effects. This may enhance binding to biological targets but reduce metabolic stability compared to the cyclopropyl analog .
Solubility and Lipophilicity
- Cyclopropyl-containing compounds (e.g., ) exhibit moderate lipophilicity ($\log P \approx 2.5-3.0$) due to their nonpolar rings. The longer pentanoic acid chain in the target compound may slightly increase water solubility compared to propanoic acid analogs .
- Ester derivatives (e.g., ) show higher lipid solubility ($\log P \sim 1.8$) than carboxylic acids, favoring membrane permeability but limiting aqueous stability .
Reactivity and Stability
- The cyclopropane ring in this compound is prone to ring-opening reactions under acidic or oxidative conditions, a trait shared with other strained cyclic systems (e.g., cyclopentane in ). This contrasts with more stable cyclohexane derivatives () .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Functional Groups | log P (Predicted) | Key Features |
|---|---|---|---|---|
| This compound | C${10}$H${16}$O$_2$ | -COOH, cyclopropyl, methyl | ~2.7 | High ring strain, moderate solubility |
| Methyl 3-aminocyclopentanecarboxylate | C$7$H${13}$NO$_2$ | -COOCH$_3$, cyclopentane | ~1.8 | Ester group, lower acidity |
| 3-Acetamido-2-propylpentanoic acid | C${10}$H${19}$NO$_3$ | -COOH, acetamido, propyl | ~1.5 | Enhanced H-bonding, polar |
| 2-Cyclopropyl-3-(3-methoxyphenyl)-2-methylpropanoic acid | C${14}$H${18}$O$_3$ | -COOH, cyclopropyl, methoxyphenyl | ~3.2 | Aromaticity, high hydrophobicity |
Limitations and Contradictions
- Evidence Gaps: Direct data on this compound are absent in the provided sources; comparisons rely on extrapolation from analogs.
- Contradictory Solubility Trends : While cyclopropane rings generally reduce solubility, chain length and substituent polarity (e.g., vs. 3) create variability .
Biological Activity
3-Cyclopropyl-2-methylpentanoic acid is a compound of interest due to its unique structural features and potential biological activities. The cyclopropyl moiety, in particular, is known to impart distinct properties that can influence the compound's interactions within biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological implications, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of this compound features a cyclopropyl group attached to a pentanoic acid backbone. This configuration may enhance its interaction with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.23 g/mol |
| XLogP3 | 2.7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Initial studies suggest that compounds with similar structures often exhibit significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. The presence of the cyclopropyl group may enhance binding affinity, potentially leading to altered pharmacokinetics and pharmacodynamics.
Pharmacological Studies
Research has indicated that this compound may play a role in various metabolic pathways. Its interactions with amino acid metabolism have been noted, suggesting potential applications in therapeutic contexts. Furthermore, studies have explored its effects on lipid metabolism, where it may influence lipid droplet formation in hepatocytes .
Case Studies
- Lipid Metabolism : A study demonstrated that related compounds could increase lipid droplet accumulation in liver cells. This suggests that this compound might similarly affect lipid regulation, which is critical for understanding its potential side effects and therapeutic applications .
- Enzyme Interaction : Investigations into the compound's interaction with specific enzymes have revealed that it could inhibit certain enzyme activities involved in metabolic processes. For instance, studies on cyclopropane derivatives have shown varying degrees of enzyme inhibition, indicating a potential for drug development targeting metabolic disorders .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Properties : Cyclopropane derivatives are often studied for their antimicrobial effects. While specific data on this compound is limited, related compounds have shown promising results against various pathogens .
- Neurochemical Effects : The structural characteristics may confer neuroprotective properties, making it a candidate for further research in neuropharmacology.
Q & A
Q. What analytical methods are recommended for quantifying 3-Cyclopropyl-2-methylpentanoic acid in reaction mixtures?
Gas chromatography (GC) with internal standardization is a robust method. For example, in analogous compounds like 3-methyl-2-pentanone, protocols involve derivatization (e.g., using 2 N sodium hydroxide and isopropyl alcohol) followed by phase separation and GC analysis with a flame ionization detector. Internal standards such as 3-methyl-2-pentanone improve reproducibility . For polar analogs like hydroxy-methylpentanoic acids, reverse-phase HPLC with UV detection (210–220 nm) is effective, using C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid) .
Q. What safety protocols are critical when handling this compound?
Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers. Cyclopropane-containing compounds may exhibit instability under acidic or high-temperature conditions, requiring inert atmospheres (e.g., nitrogen) during synthesis .
Q. How can this compound be synthesized from cyclopropane precursors?
A common approach involves cyclopropanation of α,β-unsaturated esters using reagents like diazomethane or Simmons-Smith reagents. For example, methyl 2-chloro-2-cyclopropylideneacetate can serve as a precursor, followed by hydrolysis and methylation. Yields depend on steric hindrance from the methyl group; optimizing reaction time (12–24 hrs) and temperature (0–25°C) minimizes ring-opening side reactions .
Advanced Research Questions
Q. How can enantiomeric excess be determined for chiral derivatives of this compound?
Chiral stationary-phase HPLC (e.g., Chiralpak IA or IB columns) with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by or NMR analysis quantifies diastereomer ratios. For stereoisomers like (3R,4R)-configured analogs, X-ray crystallography or circular dichroism (CD) spectroscopy provides absolute configuration .
Q. What strategies mitigate cyclopropane ring instability during synthetic steps?
Avoid strong acids/bases that promote ring-opening. Use mild reagents (e.g., LiAlH instead of HSO) for reductions. Stabilize intermediates via hydrogen bonding (e.g., tert-butyl esters) or steric protection (e.g., bulky silyl ethers). Real-time monitoring via in situ FTIR or Raman spectroscopy detects ring degradation early .
Q. How can impurity profiles be characterized for this compound?
High-resolution mass spectrometry (HRMS) coupled with LC-MS identifies byproducts like ring-opened dienes or oxidized derivatives. For example, cyclopropane cleavage under acidic conditions generates pentenoic acid analogs, detectable via NMR (δ 120–140 ppm for alkene carbons). Quantify impurities using area normalization in GC or HPLC chromatograms .
Q. What metabolic pathways are hypothesized for this compound in biological systems?
In vitro studies with liver microsomes suggest β-oxidation of the pentanoic acid chain, yielding cyclopropane-containing metabolites. Stable isotope labeling (e.g., -cyclopropane) tracks metabolic fate via LC-MS/MS. Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like acyl-CoA synthetases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
